molecular formula C8H9NO2 B147233 3-Methoxybenzamide CAS No. 5813-86-5

3-Methoxybenzamide

Cat. No.: B147233
CAS No.: 5813-86-5
M. Wt: 151.16 g/mol
InChI Key: VKPLPDIMEREJJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Reactions Analysis

Types of Reactions: m-Methoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Antimicrobial Activity

One of the most significant applications of 3-MBA is its role as an antimicrobial agent. Research has demonstrated that derivatives of 3-MBA exhibit potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Bacillus subtilis.

  • Mechanism of Action : 3-MBA acts primarily by inhibiting the FtsZ protein, which is crucial for bacterial cell division. This inhibition leads to filamentation and eventual cell lysis, making it a potential candidate for antibiotic development against resistant strains .

Case Study: Efficacy Against MRSA

A study evaluated the effectiveness of 3-MBA derivatives in reversing resistance to oxacillin in clinical MRSA isolates. The results indicated:

  • MIC Reduction : The minimum inhibitory concentration (MIC) for oxacillin decreased significantly when combined with 3-MBA derivatives.
  • Bactericidal Activity : Time-kill assays revealed that certain derivatives could reduce viable cell counts by up to 3 logs within six hours, indicating strong bactericidal properties .

Inhibition of Melanin Production

Another notable application of 3-MBA is in dermatological research, particularly concerning melanin production.

  • Mechanism : A specific derivative, N-(3,5-dimethylphenyl)-3-methoxybenzamide (A(3)B(5)), was found to inhibit melanin production by downregulating tyrosinase-related protein 2 (TRP-2), crucial for melanogenesis. This effect was attributed to proteasomal degradation mechanisms rather than direct inhibition of tyrosinase activity .

Table: Summary of Melanin Inhibition Studies

CompoundTarget ProteinMechanismEffect on Melanin Production
A(3)B(5TRP-2Proteasomal degradationSignificant reduction
3-MBA DerivativesTyrosinaseNot directly affectedVariable

Material Science Applications

In material science, polymorphism studies of compounds like N-(3-hydroxyphenyl)-3-methoxybenzamide have revealed insights into crystal structures and their implications for material properties.

  • Polymorphism Insights : Research involving single-crystal X-ray diffraction has shown that different polymorphs of this compound exhibit distinct hydrogen bonding networks, which can affect their physical properties such as melting points and solubility. This knowledge is crucial for drug formulation and material design .

Research has also focused on the genetic mechanisms underlying resistance to 3-MBA in bacterial strains.

  • FtsZ Gene Mutations : Genetic analysis revealed that mutations within the ftsZ gene can confer resistance to 3-MBA, highlighting the importance of this target in bacterial cell division processes. Studies showed that resistant mutants could grow in high concentrations of 3-MBA, suggesting potential pathways for developing resistance .

Table: Resistance Mechanisms in Bacterial Strains

StrainMutation TypeResistance Level (mM)Observations
UOT1285Wild-type<5Sensitive to 3-MBA
RIK7ftsZ mutation>20Resistant; filamentous morphology

Biological Activity

3-Methoxybenzamide (3-MBA) is a benzamide derivative that has gained attention for its biological activities, particularly as an inhibitor of cell division in bacteria. This article reviews the biological activity of 3-MBA, focusing on its mechanisms of action, effects on bacterial growth and division, and potential therapeutic applications.

3-MBA primarily acts as an inhibitor of ADP-ribosyltransferase , which plays a crucial role in post-translational modifications of proteins. In particular, it affects the function of FtsZ, a protein essential for bacterial cell division. By inhibiting FtsZ, 3-MBA disrupts the formation of the Z-ring necessary for cytokinesis, leading to filamentation and eventual lysis of bacterial cells.

Key Findings

  • Inhibition of Cell Division : 3-MBA causes filamentation in Bacillus subtilis, indicating that it inhibits the normal cell division process. Studies have shown that concentrations above 5 mM lead to significant growth inhibition and morphological changes in bacterial cells .
  • Genetic Resistance : Mutations in the ftsZ gene can confer resistance to 3-MBA, suggesting that FtsZ is a primary target. For instance, certain B. subtilis mutants demonstrated altered susceptibility to 3-MBA, highlighting the drug's specific interaction with the cell division machinery .

Antimicrobial Activity

Research has demonstrated that derivatives of 3-MBA exhibit promising antimicrobial properties, particularly against Gram-positive bacteria such as methicillin-resistant Staphylococcus aureus (MRSA).

Antimicrobial Efficacy

  • Minimum Inhibitory Concentrations (MIC) : Studies have reported MIC values as low as 1 µg/mL for certain 3-MBA derivatives against MRSA strains. This indicates strong potential for these compounds in combating antibiotic-resistant infections .
  • Mechanism of Action : The antimicrobial effect is attributed to the disruption of FtsZ polymerization and function, which is critical for bacterial cell division. Time-kill studies showed that some derivatives exhibit bactericidal activity by significantly reducing viable cell counts over time .

Comparative Table of Antimicrobial Activity

CompoundTarget BacteriaMIC (µg/mL)Activity Type
This compound Derivative AMRSA (ATCC 43300)1Bactericidal
This compound Derivative BMRSA (ATCC 43300)4Bacteriostatic
This compound Derivative CBacillus subtilis>10Bactericidal

Study on Bacillus subtilis

A significant study focused on the effects of 3-MBA on Bacillus subtilis demonstrated that treatment with this compound resulted in marked filamentation and cell lysis. The study utilized wild-type and ftsZ mutant strains to elucidate the mechanism through which 3-MBA exerts its effects. Results indicated that while wild-type strains succumbed to treatment, certain mutants showed resilience, underscoring the role of FtsZ in mediating the drug's effects .

Research on MRSA

Another investigation characterized the antimicrobial action of various 3-MBA derivatives against MRSA. The findings revealed that these compounds not only inhibited growth but also reversed resistance to beta-lactam antibiotics in clinical strains. This dual action enhances their potential utility in treating resistant infections .

Q & A

Basic Research Questions

Q. What are the primary biochemical targets of 3-Methoxybenzamide, and how does its inhibitory mechanism function?

  • Answer : this compound (3-MBA) is a competitive inhibitor of poly(ADP-ribose) synthetase (PARP) and ADP-ribosyltransferase (ADPRT), with Ki values <2 μM . Its mechanism involves binding to the NAD⁺-binding site of PARP, blocking ADP-ribose polymerization critical for DNA repair. Competitive inhibition is validated via enzyme kinetics and displacement assays using radiolabeled NAD⁺ .

Q. How can researchers validate 3-MBA’s specificity for PARP/ADPRT in cellular models?

  • Answer : Use genetic knockdown (e.g., siRNA) or PARP knockout cell lines to compare 3-MBA’s effects. Additionally, assess off-target activity against structurally related enzymes (e.g., sirtuins) via enzymatic profiling. Co-treatment with NAD⁺ supplementation can confirm competitive inhibition .

Q. What experimental models are suitable for studying 3-MBA’s role in DNA damage response?

  • Answer :

  • In vitro: Human lymphoblastoid cells treated with alkylating agents (e.g., MNNG) to induce PARP activation. Measure PAR accumulation via immunoblotting .
  • In vivo: Murine models of oxidative stress (e.g., ischemia-reperfusion injury) to evaluate PARP-dependent pathways .

Advanced Research Questions

Q. How can structural modifications of 3-MBA improve selectivity for PARP isoforms or enhance blood-brain barrier penetration?

  • Answer :

  • Selectivity : Introduce substituents at the 4-position (e.g., fluorination) to exploit isoform-specific binding pockets. For example, N-[2-[4-(3-cyanopyridin-2-yl)piperazin-1-yl]ethyl]-3-methoxybenzamide (compound 7) showed >100-fold selectivity for D4 dopamine receptors over D2/D3 and sigma receptors .
  • CNS penetration : Optimize logP (target 2–3) via substituents like cyclopropylmethoxy, as in PET tracer derivatives (logP = 2.37–2.55) .

Q. What strategies reconcile contradictions in 3-MBA’s effects on pathogen viability vs. host toxicity?

  • Answer : In Trypanosoma cruzi, 3-MBA (2 mM) blocks differentiation to trypomastigotes without affecting amastigote proliferation, indicating context-dependent action. Use transcriptomics to identify differentiation-specific ADPRT isoforms and validate via CRISPR interference .

Q. How can structure-activity relationship (SAR) studies guide the design of 3-MBA derivatives with dual PARP/FtsZ inhibitory activity?

  • Answer : Modify the benzamide core with thiazolopyridine (e.g., PC190723) to target bacterial cell division protein FtsZ. Assess polymerization inhibition via GTPase assays and synergy with β-lactams (e.g., reversal of MRSA resistance) .

Q. What methodologies confirm 3-MBA’s role in chemosensitization without exacerbating genomic instability?

  • Answer :

  • Use clonogenic survival assays in cancer cells pre-treated with 3-MBA and DNA-damaging agents (e.g., temozolomide).
  • Monitor γH2AX foci (DNA damage marker) and compare with PARP inhibitor controls (e.g., olaparib) to assess synthetic lethality .

Q. Methodological Considerations

Q. What in vitro assays are recommended for quantifying 3-MBA’s inhibitory potency and reversibility?

  • Answer :

  • Enzyme assays : Use recombinant PARP1 with [³²P]-NAD⁺ to measure IC₅₀ and Ki via Lineweaver-Burk plots .
  • Reversibility : Pre-incubate 3-MBA with enzyme, then dilute and measure residual activity vs. untreated controls .

Q. How can researchers optimize 3-MBA derivatives for in vivo pharmacokinetics while minimizing hepatic clearance?

  • Answer :

  • Introduce metabolically stable groups (e.g., trifluoromethoxy) to reduce CYP450 metabolism.
  • Validate using microsomal stability assays and LC-MS/MS for plasma half-life determination .

Q. What computational tools predict 3-MBA derivative binding to non-PARP targets (e.g., PLK1)?

  • Answer : Molecular docking (e.g., AutoDock Vina) against PLK1’s polo-box domain (PBD), as seen in volasertib (a 3-MBA-derived PLK1 inhibitor with IC₅₀ = 0.5 nM). Validate via thermal shift assays and X-ray crystallography .

Q. Data Contradiction Analysis

Q. Why does 3-MBA inhibit PARP in mammals but fail to block proliferation in T. cruzi?

  • Answer : PARP homologs in T. cruzi (e.g., ADPRT) may have divergent NAD⁺-binding pockets. Perform homology modeling and mutagenesis on critical residues (e.g., Gly863 in human PARP1 vs. Trypanosoma-specific variants) .

Q. How to address discrepancies in 3-MBA’s IC₅₀ values across studies?

  • Answer : Standardize assay conditions (e.g., NAD⁺ concentration, enzyme source). For example, IC₅₀ varies with NAD⁺ levels due to competitive binding. Report Ki instead for enzyme-level comparisons .

Q. Tables for Key Findings

Application Derivative Key Data Reference
PARP inhibition3-MBAKi <2 μM (PARP1)
Antibacterial (FtsZ target)PC190723100% survival in MRSA-infected mice
CNS PET tracer[¹¹C]7 (D4 receptor ligand)logP = 2.37–2.55; brain uptake in primates
PLK1 inhibitionVolasertibIC₅₀ = 0.5 nM (PLK1)

Properties

IUPAC Name

3-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-11-7-4-2-3-6(5-7)8(9)10/h2-5H,1H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKPLPDIMEREJJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00206848
Record name 3-Methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00206848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5813-86-5
Record name 3-Methoxybenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5813-86-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methoxybenzamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005813865
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methoxybenzamide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03073
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name m-Anisamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=209527
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name m-Anisamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28589
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00206848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methoxybenzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.891
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-METHOXYBENZAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M8502TLK98
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Under argon, 2-formyl-5-methoxybenzoic acid (10 mmol) and 2-ethylfuran (40 mmol) were dissolved in abs. dioxane (20 ml), and after 10 minutes of stirring at room temperature, conc. perchloric acid (0.3 ml) was added. The resulting reaction mixture was subsequently stirred at 60° C. for 1 h, then poured into water and stirred. Filtration and drying of the resulting precipitate gave 2-[bis(5-ethyl-2-furyl)methyl]-5-methoxybenzoic acid in the form of a colourless solid (60% of theory). 2-[Bis(5-ethyl-2-furyl)methyl]-5-methoxybenzoic acid (10 mmol), dicyclohexylcarbodiimide (2.27 g, 11 mmol) were dissolved in abs. dichloromethane (90 ml) and stirred at room temperature for 10 min. Aqueous ammonia (4 ml) was then added, and the resulting reaction mixture was then stirred at room temperature for 1 h. Filtration, concentration under reduced pressure and subsequent purification by column chromatography (gradient ethyl acetate/n-heptane) of the residue that remained gave 2-[bis(5-ethyl-2-fury))methyl]-5-methoxybenzamide (982 mg, 28% of theory) in the form of a colourless solid. Under argon, abs. 1,2-dichloroethane (10 ml) was added to 2-[bis(5-ethyl-2-furyl)methyl]-5-methoxybenzamide (706 mg, 2 mmol) and p-toluenesulphonic acid bound to macroporous polystyrene resin (2 mmol). The resulting reaction mixture was stirred at a temperature of 100° C. for 1 h, after cooling to room temperature filtered off through Celite and concentrated under reduced pressure. Purification of the residue that remained by column chromatography (gradient ethyl acetate/n-heptane) gave 2,4-diethyl-10-methoxy-6,7-dihydro-8H-furo[2′,3′:3,4]cyclohepta[1,2-c]isoquinolin-8-one (51 mg, 8% of theory) in the form of a colourless solid. 1H-NMR (400 MHz, d6-DMSO δ, ppm) 11.66 (br. s, 1H, NH), 8.31 (d, 1H), 7.68 (d, 1H), 7.38 (dd, 1H), 6.47 (s, 1H), 5.35 (t, 1H), 3.87 (s, 3H), 2.79 (q, 2H), 2.68 (m, 2H), 2.33 (q, 2H), 1.30 (t, 3H), 0.96 (t, 3H).
Name
2-[Bis(5-ethyl-2-furyl)methyl]-5-methoxybenzoic acid
Quantity
10 mmol
Type
reactant
Reaction Step One
Quantity
2.27 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two
Quantity
90 mL
Type
solvent
Reaction Step Three
Yield
28%

Synthesis routes and methods II

Procedure details

A mixture of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole (2.2 g, 10.0 mmol), K2CO3 (2.0 g) and 4-(3bromopropoxy)-3-methoxybenzamide (2.32 g, 8.0 mmol) in acetonitrile (80 ml) was heated at reflux for 5 hours. At the end of the reaction the solvent was evaporated. The residue was extracted into dichloromethane. The inorganic insolubles were filtered off. The dichloromethane was concentrated again. The crude residue was purified by flash chromatography over a silica gel column (55 g, SiO2; eluted with 1% methanol in dichloromethane, 1 l; 2% methanol in dichloromethane, 1 l). The material thus obtained weighed 2.93 g (84%) as white crystals. Recrystallization from hot ethanol (60 ml) gave 2.2 g of 4-[3-4(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]propoxy]-3-methoxybenzamide as white crystals, m.p.=163-164° C.
Quantity
2.2 g
Type
reactant
Reaction Step One
Name
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.32 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

17 g of 3-methoxybenzoyl chloride were dissolved in 200 ml acetone. 15.5 g of ammonium acetate were added to the solution and the reaction mixture was stirred for several hours at room temperature. Then it was dissolved in dichloromethane. The dichloromethane phase was dried by adding sodium carbonate and concentrated. 7.5 g of 3-methoxybenzamide were obtained as a colorless solid.
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
15.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methoxybenzamide
Reactant of Route 2
Reactant of Route 2
3-Methoxybenzamide
Reactant of Route 3
Reactant of Route 3
3-Methoxybenzamide
Reactant of Route 4
3-Methoxybenzamide
Reactant of Route 5
3-Methoxybenzamide
Reactant of Route 6
Reactant of Route 6
3-Methoxybenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.